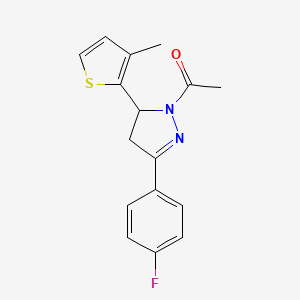
5-(3-Chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Chloro-5-methoxybenzyl alcohol” has a CAS Number of 82477-68-7 and a molecular weight of 172.61 . It is also known by the synonym "(3-Chloro-5-methoxyphenyl)methanol" .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-methoxybenzyl alcohol” is 1S/C8H9ClO2/c1-11-8-3-6 (5-10)2-7 (9)4-8/h2-4,10H,5H2,1H3 . This can be used to generate the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical form of “3-Chloro-5-methoxybenzyl alcohol” is a solid with a low melting point . It has a boiling point of 37-38 degrees Celsius .
Scientific Research Applications
Antiviral Activity
5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include compounds structurally related to 5-(3-Chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, have been explored for their antiviral activities. These compounds have shown poor to negligible inhibitory effects against DNA viruses like herpes simplex virus and cytomegalovirus. However, they have demonstrated marked inhibitory effects on the replication of retroviruses in cell culture, suggesting a potential application in the treatment of retroviral infections such as HIV (Hocková et al., 2003).
Electrochemical Behavior
Research into the electrochemical behavior of unsymmetrical 1,4-dihydropyridines, which are chemically akin to 5-(3-Chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, has provided insights into their reduction and oxidation processes. These studies have implications for understanding the reactivity and potential applications of such compounds in electrochemical sensors or redox-mediated chemical syntheses (David et al., 1995).
Chemical Transformations
Investigations into the chemical transformations of pyrimidine N,N'-dioxides have revealed pathways to various derivatives, including those with methoxy groups similar to the one in 5-(3-Chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. These studies offer routes to novel heterocyclic compounds that could have diverse applications in medicinal chemistry and materials science (Sedova & Mamaev, 1979).
Structural Analysis
The synthesis and structural analysis of 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[cyclohepta]pyridine-3-carbonitriles, related to 5-(3-Chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, have been conducted. These studies, involving X-ray crystallography, help in understanding the molecular geometry, electronic structure, and potential reactivity of such compounds, which could be beneficial for designing drugs and functional materials (Moustafa & Girgis, 2007).
Safety and Hazards
The safety information for “3-Chloro-5-methoxybenzyl alcohol” includes hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
5-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h3,5-7,14H,2,4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNAXOIKLDJZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CCCNC2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

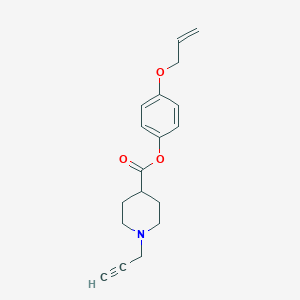

![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2851761.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2851762.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2851766.png)
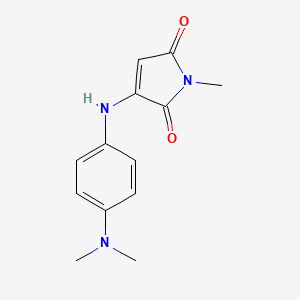
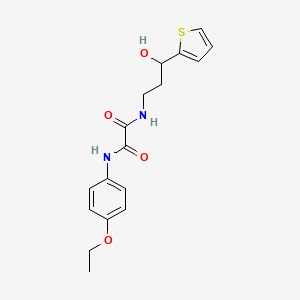
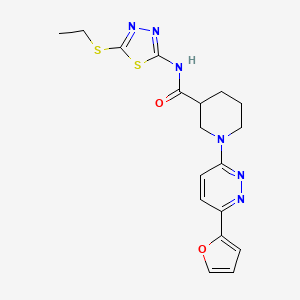
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2851773.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2851774.png)
triazin-4-one](/img/structure/B2851775.png)
